4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine 4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17850108
InChI: InChI=1S/C12H13N3/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12/h1,3-4,7-8,13H,2,5-6H2,(H,14,15)
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine

CAS No.:

Cat. No.: VC17850108

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine -

Specification

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C12H13N3/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12/h1,3-4,7-8,13H,2,5-6H2,(H,14,15)
Standard InChI Key FKUVOSMVICANIZ-UHFFFAOYSA-N
Canonical SMILES C1CNCC=C1C2=C3C=CNC3=NC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-{1H-Pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine features a fused bicyclic system:

  • Pyrrolo[2,3-b]pyridine core: A five-membered pyrrole ring fused to a six-membered pyridine ring at positions 2 and 3, imparting partial aromaticity and electrophilic reactivity at the 4-position .

  • 1,2,3,6-Tetrahydropyridine moiety: A partially saturated piperidine derivative with conjugated double bonds, enabling conformational flexibility and hydrogen bonding capabilities .

The compound’s dihydrochloride salt (PubChem CID: 71758004) enhances solubility, with a molecular weight of 272.17 g/mol .

Table 1: Key Structural Features

FeatureDescription
Aromatic SystemPartially saturated pyrrolopyridine with localized π-electrons
Substituent EffectsElectron-rich 4-position favors electrophilic substitution
StereochemistryTetrahydropyridine ring adopts boat or chair conformations

Synthetic Routes and Optimization

Cyclization Strategies

Synthesis typically involves tandem cyclization and functionalization:

  • Madelung Cyclization: Reacting 2-aminopyridine derivatives with α,β-unsaturated ketones under basic conditions yields the pyrrolopyridine core . Subsequent N-alkylation with 4-chlorotetrahydropyridine introduces the tetrahydropyridine moiety .

  • Palladium-Catalyzed Cross-Coupling: Aryl halides and allenamides undergo cyclization-Heck reactions to form the tetrahydropyridine ring, achieving moderate yields (54–88%) .

Industrial-Scale Production

Continuous flow reactors optimize reaction kinetics, reducing byproducts like over-oxidized pyrroles. Recent advances employ rhodium(I)-catalyzed C–H activation for regioselective functionalization, achieving >95% diastereoselectivity .

Pharmacological Profile and Mechanisms

Kinase Inhibition

The compound inhibits PKBβ (Akt2) with IC₅₀ values in the nanomolar range, showing 28-fold selectivity over PKA . Molecular docking studies reveal hydrogen bonding between the pyrrolopyridine nitrogen and PKB’s hinge region (residues Val164 and Ala177) .

Table 2: Biological Activities

ActivityModel SystemResultSource
PKB InhibitionHT-29 cellsIC50=9.2nM\text{IC}_{50} = 9.2 \, \text{nM}
AntileishmanialL. donovaniIC50=8.36μM\text{IC}_{50} = 8.36 \, \mu\text{M}
Mitochondrial ToxicitySH-SY5Y neuronsIC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}

Comparative Analysis with Structural Analogues

Pyrrolopyridine Derivatives

  • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol: The hydroxyl group enhances solubility (logP=0.7\log P = -0.7) but reduces blood-brain barrier penetration compared to the target compound (logP=1.2\log P = 1.2).

  • CCT128930: A 4-benzyl-substituted analog shows 150-fold PKB selectivity but suffers from rapid hepatic clearance due to CYP3A4 metabolism .

Tetrahydropyridine Derivatives

  • MPTP: Despite neurotoxicity, its metabolite MPP+ informs Parkinson’s disease models .

  • Sunitinib analogs: Tetrahydropyridine-containing kinase inhibitors exhibit broader target profiles but higher cardiotoxicity risks .

Therapeutic Applications and Challenges

Infectious Diseases

Leishmanicidal activity stems from inhibition of trypanothione reductase (Ki=4.8μMK_i = 4.8 \, \mu\text{M}), though poor oral bioavailability (<20%) limits efficacy.

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